REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1.N([O-])=[O:13].[Na+].S(=O)(=O)(O)O>Cl.O>[OH:13][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C#N)C
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Name
|
|
Quantity
|
36.23 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
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2.5 L
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Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The almost clear solution was stirred for a further 20 minutes at 5°-10°C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
poured into a stirred
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Type
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TEMPERATURE
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Details
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After 6 minutes it was cooled in an ice-bath
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Duration
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6 min
|
Type
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EXTRACTION
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Details
|
extracted with ether (x4)
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Type
|
EXTRACTION
|
Details
|
The combined ether extracts were extracted with 2N-sodium hydroxide solution (x6)
|
Type
|
TEMPERATURE
|
Details
|
The combined alkaline extracts were cooled in ice-bath
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Type
|
EXTRACTION
|
Details
|
extracted with ether (x3)
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Type
|
WASH
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Details
|
The combined ether extracts were washed with saturated sodium chloride solution (x3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown oil (66.7 g.) which
|
Type
|
DISTILLATION
|
Details
|
on distillation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |